An In-depth Technical Guide to 1-(4-Fluoro-3-methoxyphenyl)ethanone (CAS 64287-19-0)

An In-depth Technical Guide to 1-(4-Fluoro-3-methoxyphenyl)ethanone (CAS 64287-19-0)

For Researchers, Scientists, and Drug Development Professionals

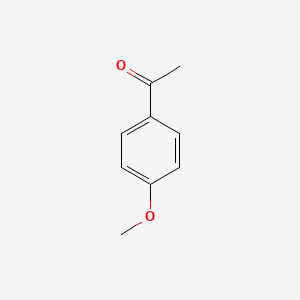

This technical whitepaper provides a comprehensive overview of 1-(4-Fluoro-3-methoxyphenyl)ethanone, a key chemical intermediate with significant applications in organic synthesis and pharmaceutical development. This document details its physicochemical properties, spectroscopic profile, synthesis, and role in the creation of advanced therapeutic agents.

Physicochemical and Spectroscopic Data

1-(4-Fluoro-3-methoxyphenyl)ethanone is a substituted acetophenone that serves as a versatile building block in chemical synthesis. Its properties are summarized below.

Table 1: Physicochemical Properties of 1-(4-Fluoro-3-methoxyphenyl)ethanone

| Property | Value |

| CAS Number | 64287-19-0 |

| Molecular Formula | C₉H₉FO₂ |

| Molecular Weight | 168.17 g/mol |

| Appearance | Cream to pale yellow solid |

| Melting Point | 51 - 53 °C[1][2] |

| Boiling Point | No data available |

| Density | No data available |

| Solubility | No data available |

| IUPAC Name | 1-(4-fluoro-3-methoxyphenyl)ethanone |

Table 2: Spectroscopic Data of 1-(4-Fluoro-3-methoxyphenyl)ethanone

| Technique | Data |

| ¹H NMR | No specific data found in the search results. |

| ¹³C NMR | No specific data found in the search results. |

| Mass Spectrometry | No specific data found in the search results. |

| Infrared (IR) | No specific data found in the search results. |

Synthesis Protocol: Friedel-Crafts Acylation

A common and effective method for the synthesis of 1-(4-Fluoro-3-methoxyphenyl)ethanone is the Friedel-Crafts acylation of 2-fluoroanisole using an acetylating agent like acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1][3][4] The methoxy group (-OCH₃) and the fluorine atom (-F) are ortho, para-directing groups. In this case, the acylation occurs predominantly at the para position to the fluorine atom, which is also ortho to the methoxy group, driven by steric and electronic effects.

Caption: General workflow for the Friedel-Crafts acylation synthesis.

Experimental Protocol

The following is a representative procedure based on established Friedel-Crafts acylation methods.[3]

Materials:

-

2-Fluoroanisole

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Acetyl Chloride (CH₃COCl)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice

Procedure:

-

Reaction Setup: In a fume hood, equip a dry 100-mL round-bottom flask with a magnetic stir bar, an addition funnel, and a reflux condenser fitted with a drying tube (e.g., containing calcium chloride) to protect the reaction from atmospheric moisture.

-

Reagent Addition: Suspend anhydrous aluminum chloride (1.1 equivalents) in 15 mL of anhydrous dichloromethane in the flask. Cool the mixture to 0°C using an ice-water bath.

-

Slowly add acetyl chloride (1.1 equivalents), dissolved in 10 mL of anhydrous dichloromethane, to the cooled suspension via the addition funnel over 10-15 minutes with continuous stirring.

-

After the formation of the acylium ion complex, add 2-fluoroanisole (1.0 equivalent), dissolved in 10 mL of anhydrous dichloromethane, dropwise over 20-30 minutes, maintaining the temperature at 0°C.

-

Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice (approx. 25 g) and 15 mL of concentrated HCl to quench the reaction and decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield pure 1-(4-Fluoro-3-methoxyphenyl)ethanone.

Applications in Drug Development

The "3-fluoro-4-methoxyphenyl" moiety is a valuable pharmacophore in modern drug design. 1-(4-Fluoro-3-methoxyphenyl)ethanone serves as a key intermediate in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors.

Case Study: Synthesis of a PI3Kδ Inhibitor

1-(4-Fluoro-3-methoxyphenyl)ethanone is a precursor for the synthesis of potent and selective Phosphoinositide 3-kinase delta (PI3Kδ) inhibitors. One such inhibitor is (S)-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propyl)-3-cyclopropyl-5-fluoroquinazolin-4(3H)-one (IHMT-PI3Kδ-372) , which has been investigated for the treatment of chronic obstructive pulmonary disease (COPD).[5][6]

The synthesis of this complex molecule involves the initial elaboration of the 3-fluoro-4-methoxyphenyl fragment, for which 1-(4-fluoro-3-methoxyphenyl)ethanone is a logical starting material. The ethanone group can be transformed through various synthetic steps (e.g., halogenation, substitution, condensation) to build the pyrazolopyrimidine core of the final drug molecule.

Caption: Logical pathway from the core chemical to a complex drug molecule.

Safety and Handling

1-(4-Fluoro-3-methoxyphenyl)ethanone is classified as an irritant.[1][2] Proper safety precautions must be observed during its handling and use.

Table 3: Hazard Identification and Precautionary Statements

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

| Skin Irritation (Category 2) | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

| Eye Irritation (Category 2) | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation | P261: Avoid breathing dust/fumes/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

Handling Recommendations:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Use personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

This document provides a summary of the available technical information for 1-(4-Fluoro-3-methoxyphenyl)ethanone. Researchers should always consult comprehensive Safety Data Sheets (SDS) before use and refer to the primary literature for detailed experimental procedures.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. 4'-Fluoro-3'-methoxyacetophenone, 98% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. websites.umich.edu [websites.umich.edu]

- 4. scribd.com [scribd.com]

- 5. Discovery of (S)-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)-1 H-pyrazolo[3,4- d]pyrimidin-1-yl)propyl)-3-cyclopropyl-5-fluoroquinazolin-4(3 H)-one (IHMT-PI3Kδ-372) as a Potent and Selective PI3Kδ Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]